2-Fluoro-6-nitrotoluene is characterized by its aromatic nature and the presence of both a fluorine and nitro functional group. It appears as a yellowish liquid or crystalline solid, depending on the temperature and purity. The compound has a molecular weight of approximately 155.13 g/mol and is known for its moderate solubility in organic solvents .
Currently, there is no documented research on a specific mechanism of action for 2-F-6-NT in biological systems.
As with most nitroaromatic compounds, 2-F-6-NT is likely to exhibit some degree of toxicity. Specific data is lacking, but caution should be exercised when handling it due to potential hazards, including:
The presence of the fluorine atom makes 2-F-6-NT a valuable intermediate for synthesizing various fluorinated fine chemicals. These chemicals possess specific properties desirable in pharmaceuticals, agrochemicals, and electronic materials []. Studies have explored using 2-F-6-NT as a starting material for the synthesis of fluorinated biaryl compounds, which are important building blocks in drug discovery [].
The incorporation of fluorine can alter the reactivity of a molecule. Researchers have employed 2-F-6-NT to understand how the fluorine atom positioned at the ortho-position (relative to the nitro group) affects reactivity in aromatic nucleophilic substitution reactions [, ]. This knowledge can be valuable in designing new synthetic strategies for fluorinated molecules.
Some studies have investigated the potential applications of 2-F-6-NT in materials science. For instance, research has explored using 2-F-6-NT as a precursor for the synthesis of fluorinated polymers with unique thermal and electrical properties []. However, further research is needed to determine the viability of these applications.
2-Fluoro-6-nitrotoluene exhibits acute toxicity, being harmful if swallowed or if it comes into contact with skin . While specific biological activity data may be limited, compounds with similar structures often show varied biological effects, including potential antimicrobial or anti-inflammatory properties.
The synthesis of 2-Fluoro-6-nitrotoluene can be achieved through several methods:
2-Fluoro-6-nitrotoluene finds applications in various fields:
While specific interaction studies for 2-Fluoro-6-nitrotoluene are not extensively documented, similar compounds have been studied for their interactions with biological systems. These studies often focus on:
Several compounds share structural similarities with 2-Fluoro-6-nitrotoluene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Fluoro-2-nitrotoluene | 446-10-6 | 0.98 |
5-Fluoro-2-methyl-3-nitroaniline | 168770-44-3 | 0.95 |
1-Fluoro-2,4-dimethyl-5-nitrobenzene | 345-22-2 | 0.98 |
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride | 937783-91-0 | 0.91 |
2,3-Dimethyl-4-fluoronitrobenzene | 1736-87-4 | 0.93 |
What sets 2-Fluoro-6-nitrotoluene apart from these similar compounds is its specific arrangement of functional groups, particularly the positioning of the fluorine and nitro groups on the aromatic ring. This unique arrangement can influence its reactivity and biological activity compared to its analogs.
2-Fluoro-6-nitrotoluene (CAS 769-10-8) is a monosubstituted nitroaromatic compound with the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol. Its systematic IUPAC name, 1-fluoro-2-methyl-3-nitrobenzene, reflects its structural features:
The compound’s planar aromatic ring system and electron-withdrawing substituents (fluoro and nitro groups) create distinct electronic effects, influencing its reactivity in electrophilic substitution reactions.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
Molecular Formula | C₇H₆FNO₂ |
Molecular Weight | 155.13 g/mol |
CAS Registry Number | 769-10-8 |
IUPAC Name | 1-fluoro-2-methyl-3-nitrobenzene |
SMILES | CC1=C(F)C=CC=C1N+=O |
Melting Point | 6.5–7 °C (lit.) |
Boiling Point | 213 °C (1013 hPa) |
The synthesis of nitroaromatic compounds dates to the 19th century, with Mitscherlich’s 1834 preparation of nitrobenzene using fuming nitric acid. 2-Fluoro-6-nitrotoluene emerged later as part of efforts to explore halogenated nitro derivatives of toluene. Early nitration methods relied on mixed acids (HNO₃/H₂SO₄), but advancements in regioselective catalysis, such as vapor-phase nitration over solid inorganic oxides, enabled targeted synthesis of para- and ortho-substituted isomers.
The compound’s development parallels broader trends in aromatic chemistry, where fluorine’s strong electron-withdrawing effects and steric properties were leveraged to direct substitution patterns. For example, nitration of 3-fluorotoluene over H-beta zeolite yields 3-fluoro-6-nitrotoluene with 67% selectivity due to fluorine’s para-directing influence.
2-Fluoro-6-nitrotoluene belongs to a subclass of halogenated nitroaromatics, characterized by the coexistence of halogen and nitro groups on an aromatic ring. Key comparisons include:
The fluorine atom in 2-fluoro-6-nitrotoluene enhances the compound’s electrophilic reactivity compared to non-halogenated analogs. This is evident in its lower melting point (6.5–7 °C) versus 4-nitrotoluene (54.5 °C), reflecting differences in molecular symmetry and intermolecular forces.
2-Fluoro-6-nitrotoluene serves as a versatile intermediate in:
Recent studies highlight its role in regioselective nitration mechanisms. For instance, Fe/Mo/SiO₂ catalysts achieve 55% conversion of 2-fluorotoluene to 2-fluoro-5-nitrotoluene, demonstrating fluorine’s ability to override methyl-directed substitution. Additionally, vapor-phase nitration over silica-alumina catalysts enhances para-selectivity, achieving p/o isomer ratios ≥2.5.
Table 2: Comparative Nitration Selectivity of Fluorotoluene Isomers
2-Fluoro-6-nitrotoluene exhibits a substituted benzene ring structure with the molecular formula C₇H₆FNO₂ [1] [2] [3]. The compound features a methyl group at position 2, a fluorine atom at position 1, and a nitro group at position 3 of the benzene ring, following the International Union of Pure and Applied Chemistry naming convention as 1-fluoro-2-methyl-3-nitrobenzene [1] [2] [3]. The molecular weight is precisely 155.13 grams per mole [1] [2] [3].
The molecular structure of 2-Fluoro-6-nitrotoluene has been extensively studied using density functional theory calculations [4] [5]. Computational analysis reveals that the presence of both electron-withdrawing groups (fluorine and nitro) significantly influences the electronic distribution within the aromatic system [4]. The nitro group exhibits strong electron-withdrawing character through both inductive and resonance effects, while the fluorine atom contributes primarily through its high electronegativity [4].
Conformational analysis using quantum chemical calculations demonstrates that the compound adopts a planar configuration with minimal out-of-plane distortion [4]. The vibrational analysis supported by normal coordinate analysis provides insights into the molecular stability and reactivity patterns [4]. The computed vibrational wavenumbers at density functional theory levels show excellent agreement with experimental Fourier transform infrared spectroscopy data [4].
The molecular geometry optimization reveals specific bond lengths and angles characteristic of the fluorinated nitrotoluene system [6]. The carbon-fluorine bond length and the carbon-nitrogen bond distances in the nitro group reflect the electronic perturbations caused by the substituent effects [6]. These structural parameters are crucial for understanding the compound's chemical behavior and intermolecular interactions [6].
The thermal properties of 2-Fluoro-6-nitrotoluene have been consistently reported across multiple sources. The melting point ranges from 6.5 to 7.0 degrees Celsius [3] [7] [8] [9] [10] [11]. This relatively low melting point indicates weak intermolecular forces and suggests that the compound exists as a liquid at room temperature [7] [12].
The boiling point data shows variation depending on the applied pressure conditions. At atmospheric pressure, the compound boils at 218 degrees Celsius [3] [13]. Under reduced pressure conditions of 11 millimeters of mercury, the boiling point decreases significantly to 97 degrees Celsius [7] [8] [9] [10] [11] [12]. This pressure-dependent boiling behavior is typical for organic compounds and demonstrates the compound's volatility characteristics under different conditions.
Property | Value | Pressure Condition | Source |
---|---|---|---|
Melting Point | 6.5-7.0°C | Atmospheric | [3] [7] [8] [9] [10] [11] |
Boiling Point | 218°C | Atmospheric | [3] [13] |
Boiling Point | 97°C | 11 mmHg | [7] [8] [9] [10] [11] [12] |
The density of 2-Fluoro-6-nitrotoluene has been measured at 1.27 grams per milliliter at 25 degrees Celsius [3] [8] [9] [10] [13]. Additional measurements report a specific gravity of 1.28 at 20 degrees Celsius relative to water at 20 degrees Celsius [7] [12]. These values indicate that the compound is denser than water, which is expected given the presence of heavy atoms (fluorine and the nitro group) in the molecular structure.
The refractive index measurements consistently report values between 1.523 and 1.524 at 20 degrees Celsius using the sodium D-line [3] [7] [8] [9] [10] [13]. The molar volume has been calculated as 122.1 milliliters per mole [3] [13], while the molecular refractive power is 37.37 milliliters per mole [3] [13]. These optical properties reflect the compound's molecular polarizability and electronic structure.
Property | Value | Temperature | Source |
---|---|---|---|
Density | 1.27 g/mL | 25°C | [3] [8] [9] [10] [13] |
Specific Gravity | 1.28 | 20°C/20°C | [7] [12] |
Refractive Index (n₂₀/D) | 1.523-1.524 | 20°C | [3] [7] [8] [9] [10] [13] |
Molar Volume | 122.1 mL/mol | - | [3] [13] |
Molecular Refractive Power | 37.37 mL/mol | - | [3] [13] |
The solubility characteristics of 2-Fluoro-6-nitrotoluene reveal limited aqueous solubility [14]. The compound exhibits poor water solubility, which is consistent with its aromatic nature and the presence of lipophilic substituents [14]. Safety data sheets indicate that specific solubility data in water is not readily available, suggesting minimal aqueous dissolution [14].
The compound demonstrates better solubility in organic solvents, particularly polar aprotic solvents [15]. Stock solution preparation guidelines indicate that the compound can be dissolved in dimethyl sulfoxide and related organic solvents for analytical applications [15]. The limited water solubility necessitates the use of organic cosolvents for preparation of aqueous formulations when required for research applications [15].
Temperature effects on solubility have been noted, with recommendations to heat samples to 37 degrees Celsius and use ultrasonic agitation to enhance dissolution rates in suitable solvents [15]. This temperature-dependent solubility behavior is typical for organic compounds with moderate intermolecular interactions [15].
The electronic structure of 2-Fluoro-6-nitrotoluene has been comprehensively analyzed through theoretical calculations and spectroscopic methods [5] [6]. Density functional theory calculations using various basis sets have provided detailed insights into the molecular orbital structure and electronic transitions [6]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap calculations reveal important information about the compound's electronic properties [6].
Time-dependent density functional theory analysis has been employed to evaluate electronic transitions and optical properties [6]. The calculations demonstrate how the fluorine and nitro substituents influence the electronic density distribution throughout the aromatic system [6]. The electron-withdrawing nature of both substituents creates regions of altered electron density that affect the compound's reactivity and spectroscopic properties [6].
Molecular electrostatic potential mapping identifies regions of electrophilic and nucleophilic character within the molecule [6]. The nitro group creates a significant electron-deficient region, while the aromatic ring maintains areas of higher electron density [6]. These electronic characteristics are fundamental to understanding the compound's chemical behavior and potential applications in synthetic chemistry [6].
Mulliken atomic charge analysis provides quantitative data on the charge distribution among individual atoms in the molecule [6]. The fluorine atom exhibits a significant negative charge due to its high electronegativity, while the nitrogen atom in the nitro group carries a substantial positive charge [6]. This charge distribution pattern influences intermolecular interactions and chemical reactivity [6].
Crystallographic information for 2-Fluoro-6-nitrotoluene is limited in the available literature, primarily due to the compound's liquid state at room temperature [7] [12]. The low melting point of 6.5-7.0 degrees Celsius indicates weak crystal packing forces and suggests that obtaining stable crystal structures may require low-temperature conditions [3] [7] [8] [9] [10] [11].
Theoretical structural analysis using computational methods provides insight into the preferred molecular conformations and potential packing arrangements [4] [6]. The planar aromatic structure with minimal out-of-plane distortion suggests that crystal packing would likely involve aromatic stacking interactions and weak intermolecular forces [4] [6].
Irritant